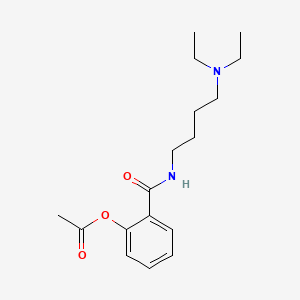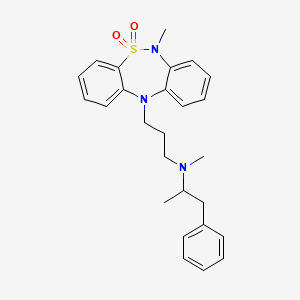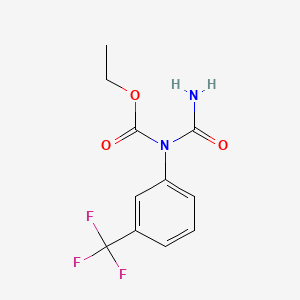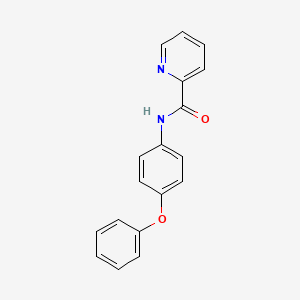
N-(4-PHENOXYPHENYL)PICOLINAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-PHENOXYPHENYL)PICOLINAMIDE is an organic compound belonging to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENOXYPHENYL)PICOLINAMIDE typically involves the reaction of 4-phenoxyaniline with pyridine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-(4-PHENOXYPHENYL)PICOLINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-PHENOXYPHENYL)PICOLINAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), thereby modulating angiogenesis and related pathways. The compound’s structure allows it to bind to the active site of the target protein, inhibiting its activity and leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with similar structural features but different biological activities.
Thieno[3,2-d]pyrimidine derivatives: Compounds with a similar pyridine ring structure but different functional groups and applications.
Uniqueness
N-(4-PHENOXYPHENYL)PICOLINAMIDE stands out due to its unique combination of a phenoxyphenyl group and a pyridine carboxamide moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.
属性
CAS 编号 |
255904-96-2 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC 名称 |
N-(4-phenoxyphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(17-8-4-5-13-19-17)20-14-9-11-16(12-10-14)22-15-6-2-1-3-7-15/h1-13H,(H,20,21) |
InChI 键 |
XFPCYFKZKFLIGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


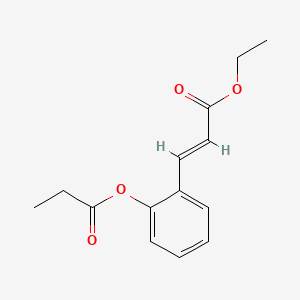

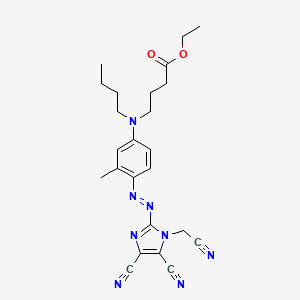

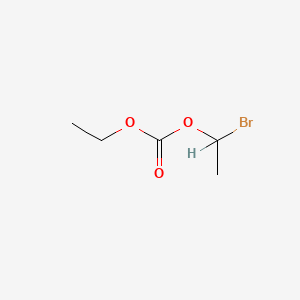
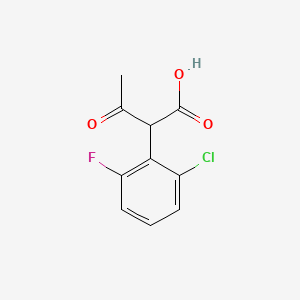
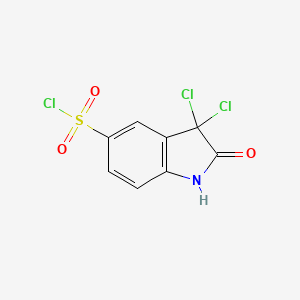
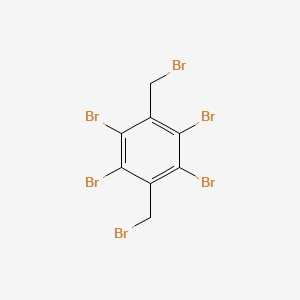

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)
